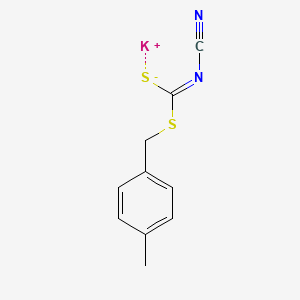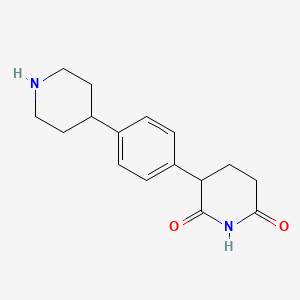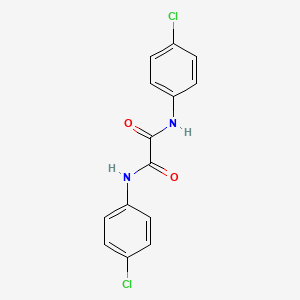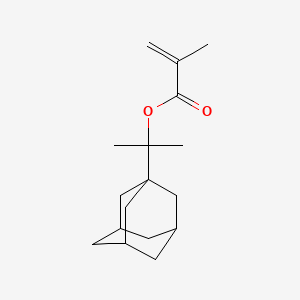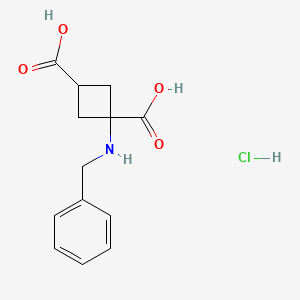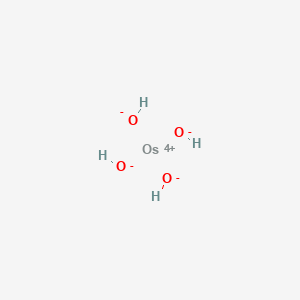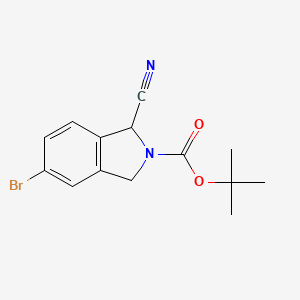
Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by the introduction of a cyano group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced using reagents like sodium cyanide (NaCN) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate often involve large-scale bromination and cyanation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted isoindoline derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Biological Studies: Employed in the development of inhibitors for enzymes such as dipeptidyl peptidase 8/9 (DPP8/9), which are involved in various biological processes.
Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate. For example, inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) derived from this compound can modulate enzyme activity and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-bromoisoindoline-2-carboxylate: Lacks the cyano group but shares similar structural features.
N-Boc-5-bromoindole: Contains a tert-butyl carbamate protecting group and a bromine atom on the indole ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally related compound with different substituents.
Uniqueness
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of both a bromine atom and a cyano group on the isoindoline ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3 |
Clé InChI |
VCQHZYFTOIPRNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


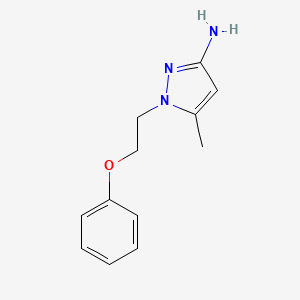
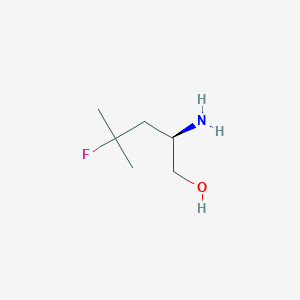
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)

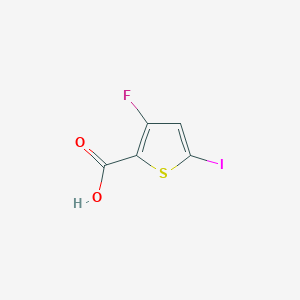
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)


